molecular formula C14H21NO4S B239431 Methyl 2,3,5-trimethyl-4-(4-morpholinylsulfonyl)phenyl ether

Methyl 2,3,5-trimethyl-4-(4-morpholinylsulfonyl)phenyl ether

Cat. No. B239431
M. Wt: 299.39 g/mol
InChI Key: ATUZVTKWLLZGDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,3,5-trimethyl-4-(4-morpholinylsulfonyl)phenyl ether, also known as MTMSP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential biological and medicinal properties. MTMSP is a sulfonamide derivative that has been synthesized using a variety of methods, and its mechanism of action has been extensively studied. In

Scientific Research Applications

Methyl 2,3,5-trimethyl-4-(4-morpholinylsulfonyl)phenyl ether has been studied for its potential use in treating a variety of diseases, including cancer, inflammation, and Alzheimer's disease. In cancer research, Methyl 2,3,5-trimethyl-4-(4-morpholinylsulfonyl)phenyl ether has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that Methyl 2,3,5-trimethyl-4-(4-morpholinylsulfonyl)phenyl ether can reduce the production of pro-inflammatory cytokines and inhibit the activity of cyclooxygenase-2. In Alzheimer's disease research, Methyl 2,3,5-trimethyl-4-(4-morpholinylsulfonyl)phenyl ether has been shown to reduce the production of amyloid-beta peptides and improve cognitive function.

Mechanism of Action

Methyl 2,3,5-trimethyl-4-(4-morpholinylsulfonyl)phenyl ether exerts its biological effects through a variety of mechanisms, including the inhibition of enzyme activity, the modulation of signaling pathways, and the induction of apoptosis. In cancer research, Methyl 2,3,5-trimethyl-4-(4-morpholinylsulfonyl)phenyl ether has been shown to inhibit the activity of histone deacetylases and induce the expression of pro-apoptotic genes. In inflammation research, Methyl 2,3,5-trimethyl-4-(4-morpholinylsulfonyl)phenyl ether has been shown to inhibit the activity of nuclear factor-kappa B and reduce the production of pro-inflammatory cytokines. In Alzheimer's disease research, Methyl 2,3,5-trimethyl-4-(4-morpholinylsulfonyl)phenyl ether has been shown to reduce the production of amyloid-beta peptides by inhibiting the activity of beta-secretase.
Biochemical and Physiological Effects:
Methyl 2,3,5-trimethyl-4-(4-morpholinylsulfonyl)phenyl ether has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of signaling pathways, and the induction of apoptosis. In cancer research, Methyl 2,3,5-trimethyl-4-(4-morpholinylsulfonyl)phenyl ether has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that Methyl 2,3,5-trimethyl-4-(4-morpholinylsulfonyl)phenyl ether can reduce the production of pro-inflammatory cytokines and inhibit the activity of cyclooxygenase-2. In Alzheimer's disease research, Methyl 2,3,5-trimethyl-4-(4-morpholinylsulfonyl)phenyl ether has been shown to reduce the production of amyloid-beta peptides and improve cognitive function.

Advantages and Limitations for Lab Experiments

Methyl 2,3,5-trimethyl-4-(4-morpholinylsulfonyl)phenyl ether has several advantages for lab experiments, including its high purity and stability, and its ability to be synthesized using a variety of methods. However, Methyl 2,3,5-trimethyl-4-(4-morpholinylsulfonyl)phenyl ether also has limitations, including its potential toxicity and the need for further studies to determine its efficacy and safety in humans.

Future Directions

There are several future directions for Methyl 2,3,5-trimethyl-4-(4-morpholinylsulfonyl)phenyl ether research, including the development of novel synthesis methods, the exploration of its potential use in treating other diseases, and the investigation of its safety and efficacy in human clinical trials. Additionally, the development of Methyl 2,3,5-trimethyl-4-(4-morpholinylsulfonyl)phenyl ether derivatives and analogs may lead to the discovery of more potent and selective compounds with improved biological activity.

Synthesis Methods

Methyl 2,3,5-trimethyl-4-(4-morpholinylsulfonyl)phenyl ether has been synthesized using a variety of methods, including the reaction of 4-chloro-2,3,5-trimethylphenol with morpholine and sodium sulfite, and the reaction of 4-(4-morpholinylsulfonyl)aniline with 2,3,5-trimethyl-4-chlorophenyl methyl ether. These methods have been optimized to produce high yields of pure Methyl 2,3,5-trimethyl-4-(4-morpholinylsulfonyl)phenyl ether.

properties

Product Name

Methyl 2,3,5-trimethyl-4-(4-morpholinylsulfonyl)phenyl ether

Molecular Formula

C14H21NO4S

Molecular Weight

299.39 g/mol

IUPAC Name

4-(4-methoxy-2,3,6-trimethylphenyl)sulfonylmorpholine

InChI

InChI=1S/C14H21NO4S/c1-10-9-13(18-4)11(2)12(3)14(10)20(16,17)15-5-7-19-8-6-15/h9H,5-8H2,1-4H3

InChI Key

ATUZVTKWLLZGDU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1S(=O)(=O)N2CCOCC2)C)C)OC

Canonical SMILES

CC1=CC(=C(C(=C1S(=O)(=O)N2CCOCC2)C)C)OC

solubility

44.9 [ug/mL]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.